molecular formula C11H10BrNO2 B2628131 Methyl 2-(6-bromo-1H-indol-3-yl)acetate CAS No. 152213-63-3

Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Cat. No. B2628131
CAS RN: 152213-63-3
M. Wt: 268.11
InChI Key: BMFSVEXJEHZDHD-UHFFFAOYSA-N
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Description

“Methyl 2-(6-bromo-1H-indol-3-yl)acetate” is a chemical compound with the CAS Number: 152213-63-3 . It has a molecular weight of 268.11 . The IUPAC name for this compound is “methyl 2-(6-bromo-1H-indol-3-yl)acetate” and its InChI Code is "1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(6-bromo-1H-indol-3-yl)acetate” can be represented by the InChI Code: "1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3" . This indicates that the compound contains 11 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl 2-(6-bromo-1H-indol-3-yl)acetate” is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

  • Antiviral Activity Compounds containing the indole nucleus exhibit inhibitory activity against various viruses, such as influenza A and Coxsackie B4 virus.
  • Biological Activity

    • They are of interest for treating cancer cells, microbial infections, and various disorders within the human body .
    • The indole ring system is ubiquitous in nature, and substituted indoles are considered “privileged structures” due to their high-affinity binding to many receptors .

    Plant Hormone Precursor

    • Derivatives of indole play a vital role in plant physiology .

    Bioactivity and Therapeutic Potential

    • Researchers explore their use in drug development .

    Chemical Synthesis and Organic Chemistry

    • Chemists utilize various routes for indole synthesis, including enzymatic and chemical methods .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-(6-bromo-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFSVEXJEHZDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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